6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves the condensation of aminoquinazolines with various carbon donors under specific conditions. A novel route reported involves the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors, leading to various substituted compounds, including the target compound, which showed significant activity in biological assays (Alagarsamy & Pathak, 2007). Another approach for synthesizing tetrahydro-1,2,4-triazoloquinazolines includes solvent-free conditions that facilitate the condensation reaction without needing a catalyst, yielding high purity products (Shaabani et al., 2006).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines can be elucidated through various spectroscopic techniques, including NMR, MS, and IR spectroscopy. X-ray crystallography provides detailed insights into the compound's geometry, confirming the structure obtained through synthesis (Zhou et al., 2021). DFT calculations further corroborate the experimental findings, offering insights into the electronic structure and reactivity of the compound.
Chemical Reactions and Properties
Triazoloquinazolines participate in various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide range of derivatives with potential biological activities. These reactions are facilitated by the compound's reactive sites, which allow for the introduction of various functional groups, thus altering its physicochemical properties (Chern et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be determined experimentally. These properties are crucial for understanding the compound's behavior in biological systems and its formulation for pharmaceutical applications. The solubility in various solvents and the melting point range provide insights into the compound's stability and its potential for drug formulation.
Chemical Properties Analysis
The chemical properties of triazoloquinazolines, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for predicting its biological activity and interaction with biological targets. Studies involving molecular docking and DFT calculations can predict the compound's affinity towards specific receptors, offering a theoretical basis for its pharmacological activities (Wu et al., 2022).
Mechanism of Action
properties
IUPAC Name |
6-(furan-2-yl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-21-20-22-15-10-14(17-8-5-9-26-17)11-16(25)18(15)19(24(20)23-12)13-6-3-2-4-7-13/h2-9,14,19H,10-11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLIBZSUSGGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC2=N1)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-yl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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